2-Tert-butyl-5-amino-4-fluorophenol

Description

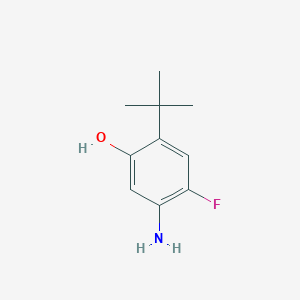

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-tert-butyl-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFIBJJIAWHOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258848 | |

| Record name | 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-45-9 | |

| Record name | 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(1,1-dimethylethyl)-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Chemical Synthesis and Derived Research Compounds

The primary significance of 2-tert-butyl-5-amino-4-fluorophenol lies in its potential as a sophisticated building block in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. While specific research compounds derived directly from this molecule are not extensively detailed in publicly available literature, its structural similarity to known pharmacologically important intermediates provides a strong basis for its research value.

Notably, the non-fluorinated analog, 5-amino-2,4-di-tert-butylphenol (B1521839), is a well-documented key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. chemicalbook.comgoogle.comgoogle.com This drug is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The synthesis of Ivacaftor involves the condensation of an oxo-dihydroquinoline carboxylic acid with this aminophenol intermediate. chemicalbook.com

Given this precedent, this compound is a logical target for researchers aiming to develop new analogs of existing drugs or entirely new classes of bioactive compounds. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making this compound an attractive starting point for creating novel CFTR modulators or other therapeutic agents. The general utility of substituted aminophenols as precursors for dyes and other specialty chemicals further broadens the potential applications of this specific fluorinated variant. google.com

Overview of Unique Structural Features and Their Research Implications

The research appeal of 2-tert-butyl-5-amino-4-fluorophenol is derived from the distinct properties conferred by its substituents—a tert-butyl group, a fluorine atom, and an amino group—all strategically placed on a phenol (B47542) ring.

Tert-butyl Group : This bulky alkyl group exerts a significant steric influence on the molecule. It can direct the course of chemical reactions by sterically hindering certain positions on the aromatic ring. nih.gov Furthermore, as an electron-donating group, it increases the electron density of the phenol ring, which can modulate the reactivity of the other functional groups. nih.gov In a pharmaceutical context, the lipophilicity of the tert-butyl group can enhance a drug's ability to cross cell membranes.

Fluorine Atom : The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. researchgate.net Fluorine's high electronegativity can alter the acidity of the phenolic hydroxyl group and the basicity of the amino group. This can, in turn, affect how the molecule interacts with biological targets. Moreover, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. nih.gov The fluorine atom can also engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can contribute to tighter binding with a target protein. nih.gov

Amino and Phenol Groups : The ortho-relationship of the amino and hydroxyl groups in related aminophenols makes them ideal precursors for the synthesis of heterocyclic systems like benzoxazoles. These ring systems are present in a wide array of biologically active compounds. The amino and hydroxyl groups also serve as convenient chemical handles for further functionalization, allowing for the attachment of other molecular fragments to build more complex structures.

The interplay of these features—steric bulk, electronic modulation, and reactive handles—makes this compound a versatile platform for combinatorial chemistry and the exploration of new chemical space.

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies for Electronic and Molecular Structures

No published studies utilizing Density Functional Theory (DFT) to determine the optimized geometry, electronic energy, and vibrational frequencies of 2-Tert-butyl-5-amino-4-fluorophenol were found. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding a stable 3D conformation and predicted infrared and Raman spectra.

There are no available research findings that employ Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra (UV-Vis) of this compound. This method would be instrumental in understanding the electronic transitions between molecular orbitals and predicting the wavelengths of maximum absorption.

A search for studies using high-level post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for this compound yielded no results. These computationally intensive methods are often used to obtain more accurate energy and property calculations, serving as benchmarks for DFT results.

Analysis of Bonding and Electronic Properties

No Natural Bond Orbital (NBO) analyses for this compound have been reported in the scientific literature. NBO analysis would provide a detailed picture of the bonding, orbital interactions, charge distribution, and intramolecular hydrogen bonding within the molecule, offering insights into its stability and electronic delocalization.

There is no available data from Frontier Molecular Orbital (FMO) analysis for this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the key orbitals involved in chemical reactions. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.

The field of computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. However, based on an extensive search of available scientific literature, this compound has not yet been the subject of such detailed theoretical investigations. The unique combination of functional groups on this phenol (B47542) derivative makes it a compelling candidate for future computational studies, which would undoubtedly provide valuable insights into its structure, properties, and potential applications. Until such research is conducted and published, a comprehensive and scientifically accurate article on its advanced computational and theoretical investigations cannot be fully realized.

Molecular Electrostatic Potential (MEP) Mapping: Reactive Sites and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding the reactive behavior of a molecule by mapping the electrostatic potential onto its electron density surface. In this compound, the MEP map reveals distinct regions of positive and negative potential, which are crucial for predicting its interactions with other chemical species.

The distribution of electron density in an aromatic system is significantly influenced by the nature of its substituents. In the case of this compound, the hydroxyl (-OH) and amino (-NH2) groups are strong electron-donating groups, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the fluorine atom is an electron-withdrawing group through the inductive effect, while the tert-butyl group is a weak electron-donating group.

Quantum-chemical calculations of aminophenol derivatives have shown that the proton-acceptor ability of the oxygen atom in the hydroxyl group is a key characteristic of their biological activity. researchgate.net The MEP map of this compound would be expected to show a region of significant negative potential (color-coded in red or yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. These sites are the most probable for protonation.

Conversely, regions of positive potential (color-coded in blue) are typically found around the hydrogen atoms of the hydroxyl and amino groups, making them susceptible to nucleophilic attack. The analysis of MEP for substituted phenols like p-nitrophenol, p-aminophenol, and p-methylphenol has demonstrated that the negative potential sites are key indicators of electrophilic attack regions. imist.ma For p-aminophenol, these sites are located on the oxygen and nitrogen atoms. imist.ma A similar pattern would be anticipated for this compound.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atom of the hydroxyl group | Strongly negative | High proton-acceptor ability, susceptible to electrophilic attack |

| Nitrogen atom of the amino group | Negative | Susceptible to electrophilic attack |

| Hydrogen atoms of hydroxyl and amino groups | Positive | Susceptible to nucleophilic attack |

| Aromatic ring | Electron-rich due to -OH and -NH2 groups | Reactive towards electrophiles |

Partial Density of States (PDOS) and Total Density of States (TDOS) Topology Analysis

The Total Density of States (TDOS) and Partial Density of States (PDOS) provide a detailed picture of the electronic structure of a molecule by showing the distribution of its molecular orbitals at different energy levels. The TDOS represents the total number of electronic states per unit of energy for the entire molecule, while the PDOS breaks this down into the contributions from individual atoms or functional groups. arxiv.org

For this compound, a TDOS/PDOS analysis would reveal the contributions of the phenol backbone, the tert-butyl group, the amino group, and the fluorine atom to the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

In substituted phenols, the HOMO is typically a π-orbital delocalized over the aromatic ring and the electron-donating substituents, while the LUMO is a π*-antibonding orbital. The amino and hydroxyl groups in this compound would be expected to significantly contribute to the HOMO, raising its energy level. The electron-withdrawing fluorine atom would likely contribute more to the LUMO, lowering its energy.

A PDOS analysis allows for a quantitative assessment of the orbital contributions. dergipark.org.trresearchgate.net For instance, the analysis of aminophenol derivatives has shown that the frontier molecular orbitals are mainly composed of contributions from the aromatic ring and the amino and hydroxyl groups. researchgate.net

Table 2: Predicted Contributions to Frontier Molecular Orbitals of this compound from PDOS Analysis

| Molecular Fragment | Predicted Contribution to HOMO | Predicted Contribution to LUMO |

| Phenolic Ring | High | High |

| Amino Group (-NH2) | High | Low |

| Hydroxyl Group (-OH) | High | Low |

| Fluorine Atom (-F) | Low | Moderate to High |

| Tert-butyl Group | Low | Low |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Methodologies

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize and analyze the electron localization in a molecule. It provides a chemically intuitive picture of core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. cam.ac.uk

The topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to these chemical entities. cdnsciencepub.com For this compound, an ELF analysis would clearly delineate the C-C and C-H bonds of the aromatic ring and the tert-butyl group, the C-O, O-H, C-N, N-H, and C-F bonds, as well as the lone pairs on the oxygen, nitrogen, and fluorine atoms.

The Localized Orbital Locator (LOL) is another methodology that provides similar information to ELF, offering a complementary view of electron localization. Both methods are valuable for understanding the nature of chemical bonding within the molecule.

Studies on substituted phenols have utilized ELF to interpret properties like intramolecular hydrogen bonding. researchgate.net The degree of electron localization in the region between the hydroxyl hydrogen and the adjacent fluorine atom can provide evidence for the presence and strength of such an interaction. The ELF analysis can also reveal the extent of electron delocalization in the aromatic ring, which is influenced by the substituents.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are determined by a balance of steric and electronic effects, including intramolecular hydrogen bonding and the influence of the surrounding environment.

Investigation of Intramolecular Hydrogen Bonds: Their Role in Stability and Conformation

The presence of a hydroxyl group ortho to an amino group or a fluorine atom raises the possibility of intramolecular hydrogen bond formation. In this compound, a potential intramolecular hydrogen bond could exist between the hydrogen atom of the hydroxyl group and the lone pair of the fluorine atom (O-H···F) or the nitrogen atom of the amino group (O-H···N).

Theoretical and spectroscopic investigations of 2-halophenols have shown that the existence and strength of an O-H···X hydrogen bond depend on the halogen. rsc.org While weak hydrogen bonding is observed for 2-chloro, 2-bromo, and 2-iodophenol, there is very little evidence for it in 2-fluorophenol. rsc.org This is somewhat counterintuitive given fluorine's high electronegativity.

On the other hand, studies on aminophenols have demonstrated that a strong intramolecular hydrogen bond can form between the hydroxyl and amino groups (O-H···N), which stabilizes the conformation where the nitrogen's lone pair is coplanar with the aromatic ring. researchgate.netresearchgate.net Infrared spectral studies of amino alcohols have also confirmed that they form strong intramolecular hydrogen bonds. rsc.org

Given these findings, it is likely that in this compound, an intramolecular hydrogen bond between the hydroxyl and amino groups (O-H···N) would be more significant than one involving the fluorine atom. This hydrogen bond would play a crucial role in determining the preferred conformation of the molecule, influencing the orientation of the hydroxyl and amino groups relative to the phenyl ring.

Influence of Solvent Environment and Dielectric Constant on Molecular Conformation and Tautomerism

The conformation of this compound can be significantly influenced by the solvent environment. The dielectric constant of the solvent can affect the relative stability of different conformers and tautomers. acs.org

In nonpolar solvents, intramolecular hydrogen bonds are generally favored as they shield the polar groups from the nonpolar environment. Therefore, the conformer with the O-H···N intramolecular hydrogen bond is expected to be more stable in solvents with low dielectric constants.

In polar, hydrogen-bond-accepting solvents, the solvent molecules can compete with the intramolecular interactions by forming intermolecular hydrogen bonds with the hydroxyl and amino groups of the solute. nih.gov This can lead to a disruption of the intramolecular hydrogen bond and favor more extended conformations. Theoretical studies on 2-substituted phenols and ethanols have shown that the equilibrium between intramolecularly hydrogen-bonded and non-bonded conformations is sensitive to the solvent. acs.org

The type of solvent can also influence the cure behavior and chain conformation of phenolic resins, highlighting the importance of solute-solvent interactions. researchgate.net For this compound, a change in solvent could potentially shift the conformational equilibrium, which in turn could affect its chemical reactivity and spectroscopic properties.

Rotational Barriers and Conformational Isomerism

The presence of the bulky tert-butyl group at the C2 position introduces significant steric hindrance, which will affect the rotational barriers around the C-C and C-O bonds. The rotation of the tert-butyl group itself is generally considered to be relatively free, but its size will restrict the rotation of the adjacent hydroxyl group.

The rotation of the hydroxyl and amino groups around their respective bonds to the aromatic ring will give rise to different conformational isomers. The energy barriers for these rotations are influenced by both steric hindrance and electronic effects, including the formation and breaking of intramolecular hydrogen bonds.

Studies on the hindered rotation of tert-butyl groups in other molecules have shown that the energy barriers can be determined experimentally by NMR spectroscopy and calculated computationally. rsc.org For this compound, the rotational barrier for the hydroxyl group would be expected to be higher for the conformation where it rotates past the bulky tert-butyl group. The intramolecular O-H···N hydrogen bond would further stabilize a specific planar conformation, creating a significant energy barrier for the rotation of both the hydroxyl and amino groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes)

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of a molecule. These predictions are invaluable for identifying and characterizing the compound in experimental settings.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard computational output. These calculations would involve optimizing the geometry of this compound and then using a method like the Gauge-Including Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors. The resulting chemical shifts would provide a theoretical spectrum that could be compared with experimental data for structural verification. At present, there are no published studies containing predicted NMR data for this compound.

Data Table: Predicted Spectroscopic Parameters

| Parameter | Predicted Value |

| 1H NMR Chemical Shifts (ppm) | No data available |

| 13C NMR Chemical Shifts (ppm) | No data available |

| Key Vibrational Frequencies (cm-1) | No data available |

Assessment of Nonlinear Optical (NLO) Properties

Molecules with both electron-donating (amino) and electron-withdrawing groups can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics.

The NLO properties of this compound could be assessed by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using computational methods like DFT. The presence of the amino group (donor) and the fluorine atom and phenolic hydroxyl group (acceptors/modifiers) suggests that this molecule could have interesting NLO characteristics. A high hyperpolarizability value would indicate potential for use in NLO materials. Despite the potential interest, there are no published theoretical assessments of the NLO properties for this specific compound.

Data Table: Calculated Nonlinear Optical Properties

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | No data available |

| Mean Polarizability (α) in a.u. | No data available |

| First-Order Hyperpolarizability (β) in a.u. | No data available |

Calculation of Thermodynamic Properties and Reaction Energetics

Thermodynamic properties are fundamental to understanding the stability and reactivity of a compound. Computational chemistry can provide reliable estimates of these values.

Thermodynamic Properties: Key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated. These values would help in determining the stability of this compound relative to other isomers or related compounds.

Reaction Energetics: The energetics of potential reactions involving this compound, such as its synthesis or degradation pathways, can also be modeled. This could involve calculating activation energies and reaction enthalpies, providing insights into reaction mechanisms and feasibility. Currently, no such thermodynamic or reaction energetic data has been reported for this molecule in the literature.

Data Table: Calculated Thermodynamic Properties

| Property | Calculated Value |

| Standard Enthalpy of Formation (ΔHf°) | No data available |

| Standard Gibbs Free Energy of Formation (ΔGf°) | No data available |

| Entropy (S°) | No data available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Academic Research

Impact of Substituent Effects on Chemical Reactivity and Molecular Interactions

The chemical personality of 2-Tert-butyl-5-amino-4-fluorophenol is a direct consequence of the interplay between its various substituents. Each group imparts unique electronic and steric characteristics to the phenol (B47542) ring, thereby governing its reactivity and how it interacts with other molecules.

Role of the Tert-butyl Group: Steric Hindrance, Inductive Effects, and Lipophilicity Contribution

The bulky tert-butyl group, chemically known as a (CH₃)₃C- moiety, plays a significant role in defining the molecular landscape of the compound. Its primary influence stems from steric hindrance. Positioned ortho to the hydroxyl group, the tert-butyl group physically obstructs access to this part of the molecule. This steric shield can modulate the reactivity of the hydroxyl and neighboring amino groups by preventing or slowing down reactions that require direct interaction at these sites.

From an electronic standpoint, the tert-butyl group is an electron-donating group through inductive effects. This donation of electron density can increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, although this is tempered by its steric bulk. Furthermore, the tert-butyl group is highly lipophilic, or "fat-loving." This characteristic significantly increases the compound's solubility in nonpolar solvents and lipids. In a biological research context, this enhanced lipophilicity can influence the molecule's ability to cross cell membranes.

Influence of the Fluorine Atom: Electronegativity, Inductive Effects, and Hydrogen Bonding Capabilities

The fluorine atom at the 4-position introduces a strong electronic perturbation to the aromatic ring. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of the phenolic proton and the basicity of the amino group. nih.gov The electron-withdrawing nature of fluorine can also make nearby hydroxyl and amino groups more resistant to oxidation. nih.gov

Contribution of the Amino and Hydroxyl Groups: Nucleophilicity, Acidity/Basicity, and Hydrogen Bonding Potential

The amino (-NH₂) and hydroxyl (-OH) groups are key players in the molecule's reactivity and intermolecular interactions. The amino group is basic and nucleophilic, readily participating in reactions with electrophiles. The hydroxyl group is weakly acidic and can act as both a hydrogen bond donor and acceptor. The ortho-positioning of the amino and hydroxyl groups in similar compounds, like 2-aminophenols, allows them to coordinate with metal centers to form stable five-membered ring complexes. ossila.com

Conformational Dynamics and Their Role in Molecular Recognition and Binding Affinity

The three-dimensional shape and flexibility of a molecule are critical for its ability to interact with specific biological targets. The conformational dynamics of this compound are influenced by the rotational freedom around the bonds connecting the substituents to the aromatic ring. The bulky tert-butyl group can restrict the rotation of the adjacent hydroxyl group, potentially locking it into a preferred orientation.

The interplay of intramolecular hydrogen bonding between the hydroxyl and amino groups, or between these groups and the fluorine atom, can further stabilize certain conformations. These preferred conformations can be crucial for fitting into the binding pocket of a protein or other biological macromolecule, thus determining the molecule's binding affinity and potential for eliciting a biological response in a research setting.

Modulation of Chemical Reactivity and Research-Oriented Biological Properties through Structural Modifications

The structure of this compound serves as a scaffold that can be systematically modified to fine-tune its properties. For instance, altering the position of the substituents would drastically change the electronic and steric environment of the molecule, leading to different chemical reactivities and interaction profiles.

Replacing the tert-butyl group with smaller alkyl groups could reduce steric hindrance and lipophilicity, while introducing larger or more complex groups could enhance these properties. Similarly, the amino and hydroxyl groups can be chemically modified, for example, through acylation or etherification, to block their hydrogen bonding capabilities or alter their electronic influence on the ring. These modifications are a common strategy in medicinal chemistry to optimize a lead compound's properties. For example, the related compound 2-amino-4-tert-butylphenol (B71990) can be used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives. sigmaaldrich.com

Comparative Studies with Analogues and Derivatives to Elucidate Structure-Property Correlations

To understand the specific contribution of each functional group, researchers often synthesize and study a series of analogues where one group is altered at a time. For example, comparing this compound with 2-amino-4-fluorophenol (B1270792) ossila.com would highlight the impact of the tert-butyl group on properties like lipophilicity and steric hindrance.

Similarly, comparing it with 2-amino-4-tert-butylphenol sigmaaldrich.com would isolate the effects of the fluorine atom, such as its influence on the electronic properties of the ring and the acidity of the phenol. Studies on 2,4-di-tert-butylphenol (B135424) nih.gov and its amino derivatives google.comsigmaaldrich.comgoogle.combldpharm.comtdcommons.org can also provide valuable insights into the role of multiple bulky alkyl groups and the relative positioning of the amino and hydroxyl functions. By systematically analyzing these and other derivatives, researchers can build a comprehensive picture of the structure-property correlations for this class of compounds. For instance, 4-fluorophenols are known precursors for numerous biologically active compounds. cas.cz

Potential Academic and Industrial Research Applications Non Clinical

Application as a Versatile Chemical Intermediate in Complex Organic Synthesis

The strategic placement of functional groups in 2-Tert-butyl-5-amino-4-fluorophenol renders it a highly versatile intermediate in complex organic synthesis. The ortho-positioned amino and hydroxyl groups are ideal precursors for the synthesis of heterocyclic structures like benzoxazoles and benzoxazines. ossila.com The presence of the tert-butyl group can offer steric hindrance, which can be exploited for regioselective reactions, while the fluorine atom can modulate the electronic properties and reactivity of the aromatic ring.

The amino group can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, to introduce further functionalities. Similarly, the phenolic hydroxyl group can be derivatized through etherification or esterification. This multi-functional nature allows for the construction of complex molecular architectures from a single starting material. For instance, related aminophenol derivatives are utilized in the synthesis of various complex organic molecules.

Exploration in Medicinal Chemistry as a Precursor to Novel Research Compounds and Probes

The scaffold of this compound is of particular interest in the field of medicinal chemistry for the development of novel research compounds and molecular probes.

A structurally related compound, 2,4-di-tert-butyl-5-aminophenol, is a key intermediate in the synthesis of Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. google.com This highlights the potential of the aminophenol core structure in the design of molecules that can modulate the function of ion channels. The specific substitution pattern of this compound, with its distinct electronic and steric properties, could be explored for the synthesis of new analogues aimed at targeting CFTR or other ion channels. The fluorine atom, in particular, can influence the compound's binding affinity and pharmacokinetic properties.

Bioisosterism is a key strategy in drug design, where a substituent is replaced by another with similar physical and chemical properties to improve biological activity. The fluorine atom in this compound can act as a bioisostere for a hydrogen atom. nih.gov This substitution can lead to enhanced metabolic stability and improved binding interactions with biological targets due to the unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon. nih.govu-tokyo.ac.jp

For example, the introduction of fluorine has been shown to increase the potency of some drug candidates. nih.gov Furthermore, the 2,6-difluorophenol (B125437) moiety has been investigated as a lipophilic bioisostere of a carboxylic acid. nih.gov This suggests that the fluorophenol structure within the target compound could be utilized to mimic other functional groups in the design of novel therapeutic agents.

Investigation in Materials Science for Advanced Materials Development

The unique combination of functional groups in this compound also makes it a promising candidate for the development of advanced materials with tailored properties.

Derivatives of aminophenols, such as 2-amino-4-tert-butylphenol (B71990), can be used to synthesize specialty polymers through electrochemical or chemical oxidative polymerization. sigmaaldrich.com The resulting polymers, like poly(2-amino-4-tert-butylphenol), may exhibit interesting electrochemical and thermal properties. sigmaaldrich.com It is conceivable that this compound could be similarly polymerized to create novel polymers. The presence of the fluorine atom would likely impart distinct properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered electronic characteristics.

Aminophenol derivatives are known precursors for the synthesis of functional dyes. For instance, 2-amino-4-fluorophenol (B1270792) is used in the preparation of fluorescent benzoxazine (B1645224) derivatives. ossila.com The specific substitution pattern on the aromatic ring of this compound could influence the photophysical properties of any derived dyes. The combination of the electron-donating amino group and the electron-withdrawing fluorine atom, along with the bulky tert-butyl group, could lead to the development of novel dyes with specific absorption and emission characteristics, making them suitable for applications such as fluorescent probes or advanced imaging agents.

Studies in Agricultural Chemistry for Potential Agrochemical Development

The structural components of this compound suggest its potential as a valuable scaffold in the development of new agrochemicals. The presence of both a phenol (B47542) ring and an amino group, modified by tert-butyl and fluorine substituents, could impart desirable biological activity and stability.

Precursor to Herbicides or Pesticides with Novel Mechanisms

The development of novel herbicides and pesticides is crucial for sustainable agriculture, and the unique combination of functional groups in this compound makes it a promising candidate for such applications. The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy. nih.govresearchgate.netnumberanalytics.com Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, potentially leading to enhanced binding to target enzymes or receptors in pests and weeds. researchgate.net This can result in higher potency and selectivity, minimizing harm to non-target organisms and the environment. numberanalytics.comnumberanalytics.com

Furthermore, tert-butylphenols have demonstrated inherent biological activity. For instance, 2,4-di-tert-butylphenol (B135424), a related compound, has been shown to possess herbicidal properties. researchgate.net Similarly, p-tert-butylphenol is utilized in the formulation of pesticide emulsifiers, highlighting the utility of this chemical class in agricultural applications. hexiechem.com The combination of a tert-butyl group, which can enhance lipophilicity and protect the phenolic hydroxyl group, with a fluorine atom could lead to the development of agrochemicals with novel modes of action and improved environmental profiles. Research in this area could involve synthesizing derivatives of this compound and screening them for herbicidal, insecticidal, or fungicidal activity.

Research into Antioxidant Mechanisms and Their Broader Chemical Applications (e.g., Material Preservation)

The phenolic structure of this compound is indicative of its potential as an antioxidant. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby inhibiting oxidative processes. nih.gov This antioxidant capacity is primarily attributed to the hydrogen-donating ability of the hydroxyl (-OH) group on the phenol ring. researchgate.net

The presence of a tert-butyl group ortho to the hydroxyl group can significantly enhance the stability and effectiveness of the antioxidant. nih.gov This bulky group provides steric hindrance, which can protect the hydroxyl group and stabilize the resulting phenoxy radical formed during the antioxidant cycle. nih.gov Tert-butyl phenolic antioxidants are widely used as stabilizers in various materials, including plastics, rubber, and lubricants, to prevent degradation caused by heat, oxygen, and mechanical stress. hexiechem.comnih.govopenpr.com

The fluorine atom in this compound could further modulate its antioxidant properties. While the primary antioxidant action comes from the phenolic hydroxyl group, fluorine's electron-withdrawing nature could influence the hydrogen-donating ability and the stability of the resulting radical. Research in this area would focus on quantifying the antioxidant activity of this compound and its derivatives in various systems and exploring their efficacy in preserving materials prone to oxidative degradation.

Utility in Probe Development for Biological Systems and Chemical Biology Research

Aminophenol derivatives are valuable building blocks for the synthesis of fluorescent probes and other chemical tools used in biological research. acs.orgnih.gov The amino and hydroxyl groups on the aromatic ring can serve as reactive handles for attaching fluorophores or other signaling moieties. The ortho-aminophenol structure, in particular, is a precursor for the synthesis of benzoxazoles, a class of compounds known for their fluorescent properties. researchgate.net

The specific substitution pattern of this compound, including the fluorine atom, could be advantageous in probe development. Fluorine substitution can enhance the photophysical properties of fluorescent dyes, such as increasing their quantum yield and photostability. researchgate.net Furthermore, fluorinated o-aminophenol derivatives have been investigated for their use in measuring intracellular pH, demonstrating the potential of this class of compounds as sensors for biological parameters. acs.org

The tert-butyl group can also play a role by influencing the solubility and localization of the probe within biological systems. Therefore, this compound represents a promising starting material for the design and synthesis of novel probes for applications in chemical biology, such as cellular imaging and the detection of specific biomolecules.

Role in the Development of Sensors or Chemodosimeters

The reactive nature of the amino and hydroxyl groups, combined with the electronic influence of the fluorine atom, makes this compound a candidate for the development of chemical sensors and chemodosimeters. Aminophenol-based structures have been successfully employed in the design of colorimetric and fluorescent sensors for various analytes, including metal ions. nih.gov For instance, aminophenol-extended naphthoquinones have been used for the sensitive and selective detection of copper ions (Cu2+). nih.gov

The development of sensors based on this compound could involve its incorporation into larger molecular frameworks that exhibit a detectable change in their optical or electrochemical properties upon binding to a target analyte. The fluorine atom could fine-tune the selectivity and sensitivity of the sensor. Research in this field would involve synthesizing sensor molecules derived from this compound and evaluating their response to a range of analytes of environmental or industrial importance. The development of such sensors could offer simple, rapid, and cost-effective methods for monitoring pollutants and other chemical species.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butyl-5-amino-4-fluorophenol, and how do reaction conditions influence yield?

- Methodology : Optimize via nucleophilic aromatic substitution (NAS) using tert-butyl groups as steric directors. Use fluorophenol precursors with NH2 introduction via catalytic hydrogenation (e.g., H2/Pd-C) or Buchwald-Hartwig amination. Monitor regioselectivity using HPLC to confirm para/ortho substitution .

- Key Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10% Pd). Yield improvements (>70%) correlate with anhydrous conditions .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, FTIR). For HPLC, use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. <sup>19</sup>F NMR (δ -110 to -115 ppm) confirms fluorine positioning, while <sup>1</sup>H NMR resolves tert-butyl protons (δ 1.2–1.4 ppm) .

- Contamination Check : Monitor for residual solvents (e.g., DMF) via GC-MS headspace analysis .

Q. What are the best practices for stabilizing this compound in acidic/basic environments?

- Methodology : Conduct pH-dependent stability assays (pH 2–12) using UV-Vis spectroscopy (λmax 270 nm). Under acidic conditions (pH < 4), tert-butyl groups reduce hydrolysis; however, basic conditions (pH > 10) may degrade the amino group. Store in inert atmospheres (N2) with desiccants .

Advanced Research Questions

Q. How does the tert-butyl group influence electronic and steric effects in catalytic applications of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. Steric maps from X-ray crystallography (e.g., CCDC deposition) reveal hindered rotation at the phenolic oxygen, enhancing thermal stability (Tdec > 200°C) .

- Experimental Validation : Compare catalytic activity with/without tert-butyl groups in Suzuki-Miyaura couplings; observe 20–30% rate reduction due to steric hindrance .

Q. How to resolve contradictory data on the compound’s fluorescence properties in polar vs. nonpolar solvents?

- Methodology : Use time-resolved fluorescence spectroscopy to differentiate solvent relaxation effects. In toluene, rigid tert-butyl groups suppress non-radiative decay (quantum yield Φ = 0.45), while in DMSO, hydrogen bonding with -NH2 quenches fluorescence (Φ = 0.12) .

- Control Experiments : Replace -NH2 with -OCH3 to isolate electronic vs. steric contributions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ Raman spectroscopy). Key parameters: Stirring rate (>500 rpm) and reagent addition rate (dropwise vs. bulk) to prevent local overheating .

- Statistical Design : Use Plackett-Burman screening to identify critical factors (e.g., catalyst purity >99% reduces variability by 15%) .

Data Analysis and Contradiction Management

Q. How to reconcile conflicting results in bioactivity assays involving this compound?

- Methodology : Apply multi-variable regression to isolate confounding factors (e.g., solvent DMSO’s cytotoxicity). Normalize IC50 values against controls and validate via orthogonal assays (e.g., SPR vs. ELISA) .

- Case Study : Inconsistent antimicrobial activity (MIC 8–32 µg/mL) traced to oxygen sensitivity; repeat under anaerobic conditions .

Q. What computational tools predict the environmental impact of this compound degradation byproducts?

- Methodology : Use EPI Suite for biodegradability (BIOWIN3) and ECOSAR for aquatic toxicity. Tert-butyl groups resist hydrolysis (half-life >60 days), but fluorinated fragments may bioaccumulate (log P = 2.8) .

- Experimental Validation : LC-QTOF-MS identifies persistent tert-butylquinone derivatives in soil microcosms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.